molecular formula C9H9BrO5 B13542496 3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid

3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid

Cat. No.: B13542496
M. Wt: 277.07 g/mol
InChI Key: KUWYGCNKXRJLTN-UHFFFAOYSA-N
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Description

3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid is a chemical compound with the molecular formula C9H9BrO5 and a molecular weight of 277.07 g/mol . This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a methoxy group attached to a benzene ring, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-hydroxy-3-methoxybenzaldehyde, followed by oxidation and subsequent acetic acid formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-alpha,4-dihydroxy-5-methoxy-benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of bromine, hydroxyl, and methoxy groups on the benzene ring, along with the acetic acid moiety. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .

Properties

Molecular Formula

C9H9BrO5

Molecular Weight

277.07 g/mol

IUPAC Name

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9BrO5/c1-15-6-3-4(7(11)9(13)14)2-5(10)8(6)12/h2-3,7,11-12H,1H3,(H,13,14)

InChI Key

KUWYGCNKXRJLTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(C(=O)O)O)Br)O

Origin of Product

United States

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